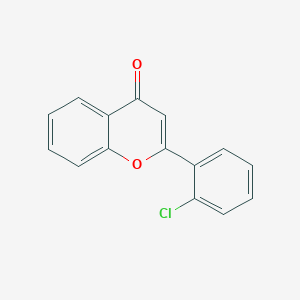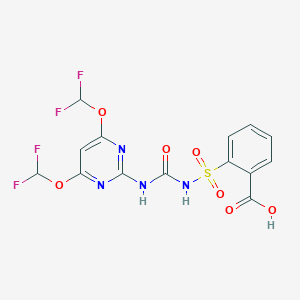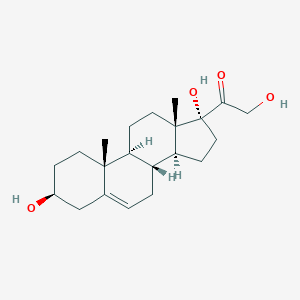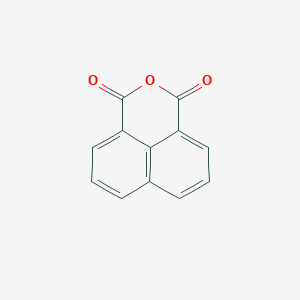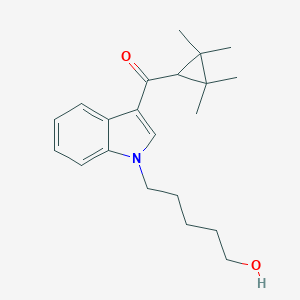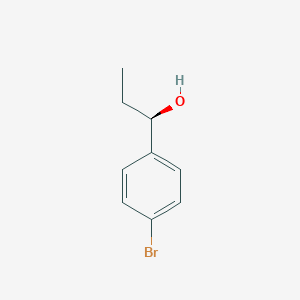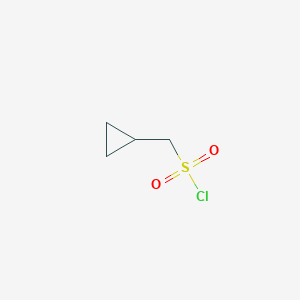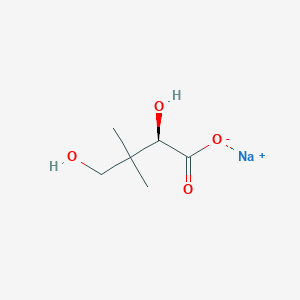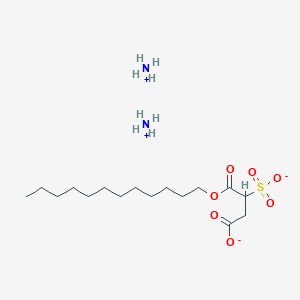
Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate, also known as DSS, is a chemical compound that is commonly used in scientific research. DSS is a surfactant that is often used to solubilize proteins and lipids, making it an important tool in biochemical and physiological studies.
Wirkmechanismus
Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate works by disrupting the hydrophobic interactions between proteins and lipids, allowing for their solubilization in aqueous solutions. It also disrupts the lipid bilayer of cell membranes, leading to their lysis.
Biochemische Und Physiologische Effekte
Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate has been shown to have a number of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells and to inhibit the activity of certain enzymes. It has also been shown to increase the permeability of cell membranes and to disrupt the structure of lipid membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate in lab experiments is that it is a relatively mild detergent that does not denature proteins. However, it can be difficult to remove from samples, which can lead to contamination and interference with downstream assays. Additionally, Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate, including the development of new methods for removing it from samples and the investigation of its potential as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to understand the mechanism of action of Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate and its effects on different types of cells and tissues.
Synthesemethoden
Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate can be synthesized through a multi-step process that involves the reaction of dodecyl sulfate with butane-1,4-diol to form the intermediate 4-dodecoxy-4-oxobutyl sulfate. This intermediate is then reacted with diazanium to form Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate.
Wissenschaftliche Forschungsanwendungen
Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate is commonly used in scientific research as a detergent to solubilize proteins and lipids for further study. It is also used as a stabilizing agent for membrane proteins and as a reagent for protein labeling.
Eigenschaften
CAS-Nummer |
123776-54-5 |
|---|---|
Produktname |
Diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate |
Molekularformel |
C32H66N2O14S2 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
diazanium;4-dodecoxy-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C16H30O7S.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-23-16(19)14(13-15(17)18)24(20,21)22;;/h14H,2-13H2,1H3,(H,17,18)(H,20,21,22);2*1H3 |
InChI-Schlüssel |
SHLKYEAQGUCTIO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



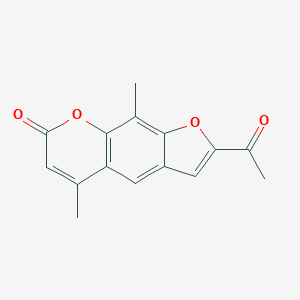
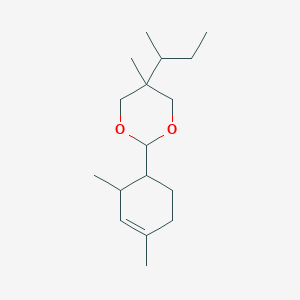

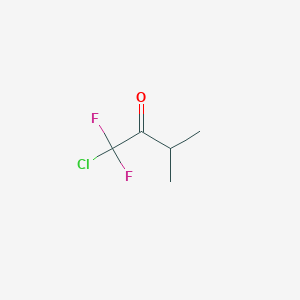
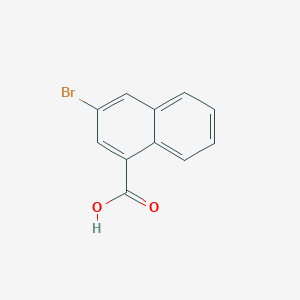
![5-Bromobenzo[de]isochromene-1,3-dione](/img/structure/B45240.png)
